

Technical Guide: (3-fluorophenyl)methanesulfonyl chloride (CAS 24974-72-9)

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Compound of Interest

Compound Name: (3-fluorophenyl)methanesulfonyl Chloride

Cat. No.: B1302163

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-fluorophenyl)methanesulfonyl chloride, with the CAS number 24974-72-9, is a valuable sulfonylating agent and a key building block in the synthesis of a variety of organic compounds. Its utility is particularly pronounced in the field of medicinal chemistry, where the introduction of the (3-fluorophenyl)methanesulfonyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of (3-fluorophenyl)methanesulfonyl chloride is presented in the table below. This data is essential for its appropriate handling, storage, and use in chemical reactions.

Property	Value	Reference
CAS Number	24974-72-9	
Molecular Formula	C ₇ H ₆ ClFO ₂ S	[1]
Molecular Weight	208.64 g/mol	[1]
Appearance	White crystals or crystalline powder	[2]
Purity	≥ 95% (NMR)	
Storage Temperature	0-8°C	
Hazards	Corrosive	[2]

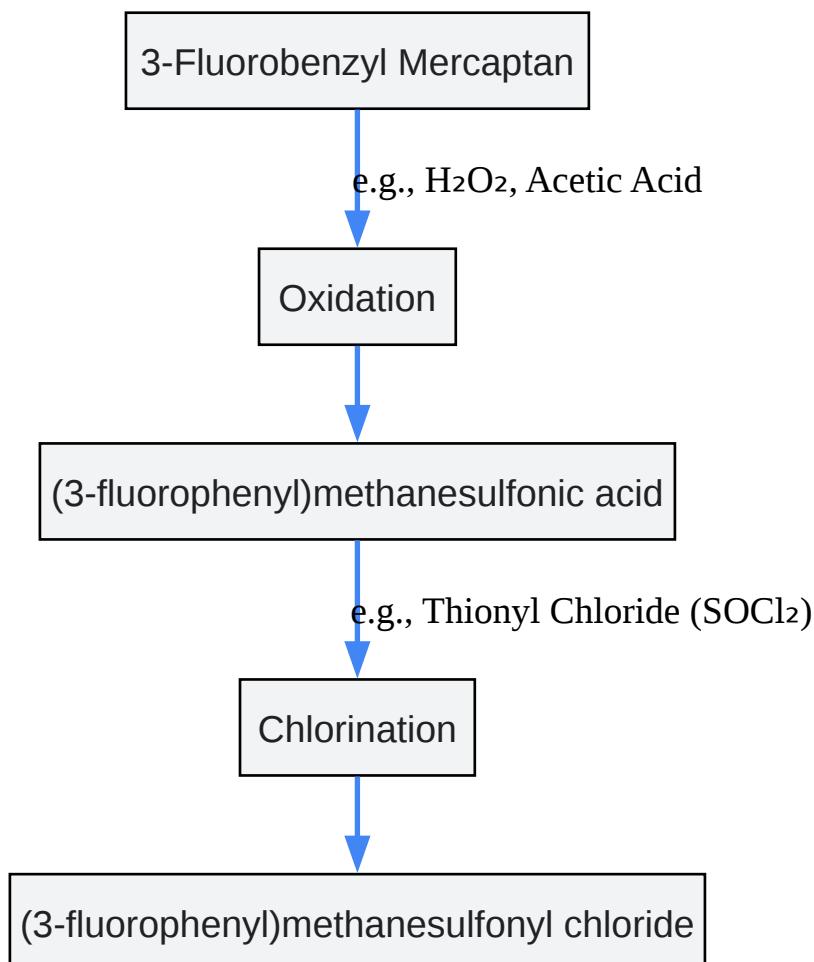
Synthesis and Reactivity

(3-fluorophenyl)methanesulfonyl chloride is a reactive compound that serves as a precursor for the introduction of the (3-fluorophenyl)methylsulfonyl group into various molecules.

Synthesis

While a specific, detailed protocol for the synthesis of **(3-fluorophenyl)methanesulfonyl chloride** is not readily available in the public domain, it can be prepared through established methods for the synthesis of sulfonyl chlorides. A plausible synthetic route starts from the corresponding (3-fluorophenyl)methanethiol (3-fluorobenzyl mercaptan).

DOT Script for Synthesis Pathway



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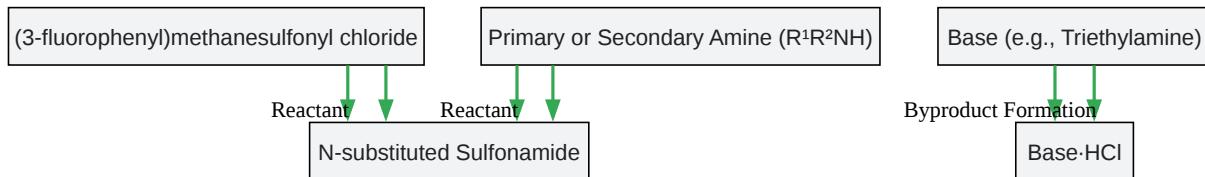
Caption: Plausible synthetic route to **(3-fluorophenyl)methanesulfonyl chloride**.

Reactivity and Common Reactions

The primary reactivity of **(3-fluorophenyl)methanesulfonyl chloride** lies in the electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to nucleophilic attack by a wide range of nucleophiles, most notably amines and alcohols, to form sulfonamides and sulfonate esters, respectively.

The reaction of **(3-fluorophenyl)methanesulfonyl chloride** with primary or secondary amines in the presence of a base affords the corresponding N-substituted sulfonamides. This is a crucial transformation in medicinal chemistry, as the sulfonamide moiety is a common feature in many marketed drugs.

DOT Script for N-Sulfonylation Reaction

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Caption: General scheme for the N-sulfonylation reaction.

Experimental Protocols

General Protocol for N-Sulfonylation using (3-fluorophenyl)methanesulfonyl chloride

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

- (3-fluorophenyl)methanesulfonyl chloride
- Primary or secondary amine
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Triethylamine (Et_3N) or other suitable non-nucleophilic base
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate ($MgSO_4$)

- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography or recrystallization

Procedure:

- In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
- Cool the stirred solution to 0 °C using an ice bath.
- Slowly add a solution of **(3-fluorophenyl)methanesulfonyl chloride** (1.1 equivalents) in anhydrous DCM to the amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- Quench the reaction by adding water or 1 M HCl.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[3]

Safety Precautions: **(3-fluorophenyl)methanesulfonyl chloride** is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction with amines can be exothermic.

Applications in Drug Discovery and Development

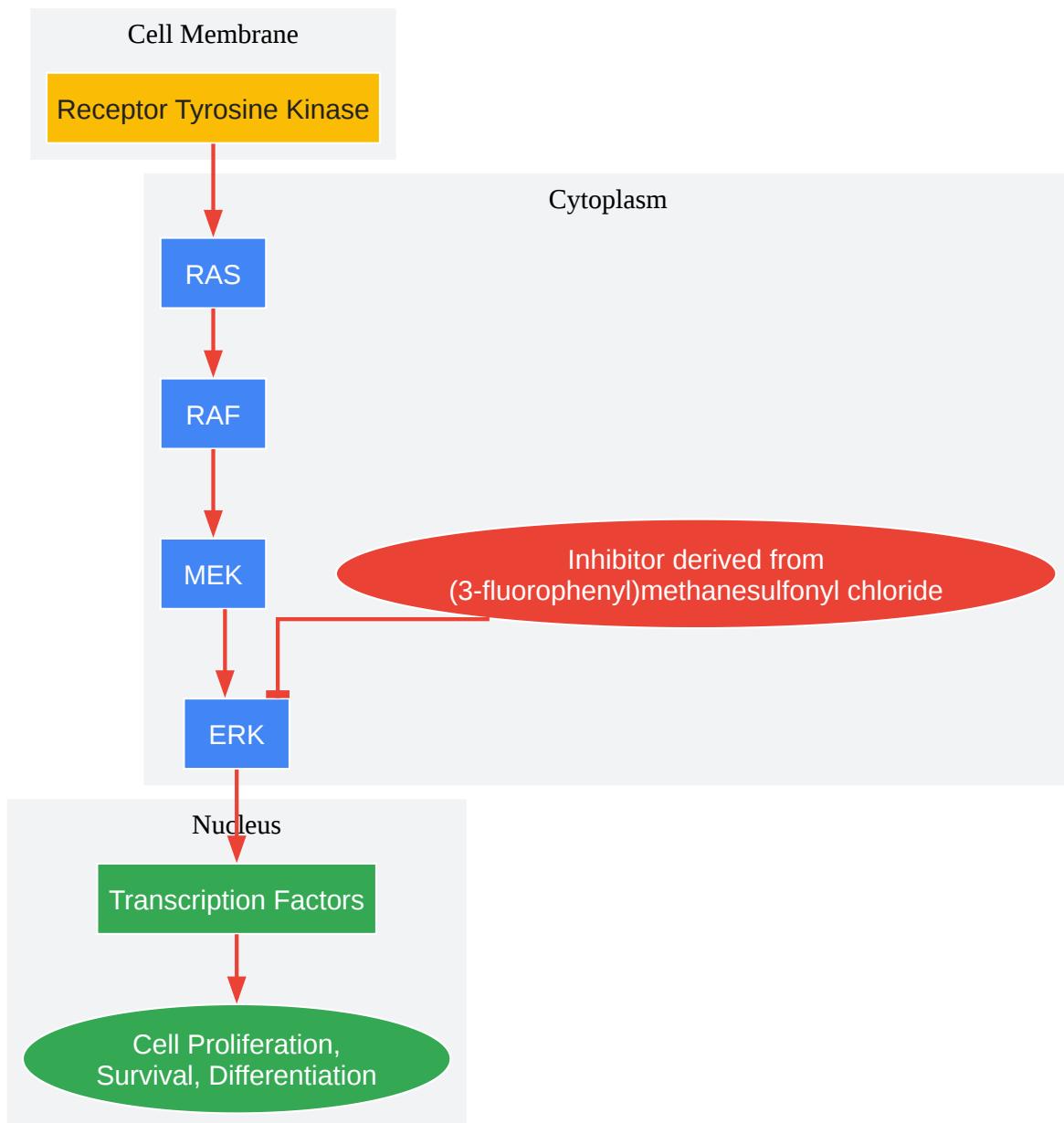
(3-fluorophenyl)methanesulfonyl chloride is a key intermediate in the synthesis of various biologically active molecules, particularly in the areas of oncology and neurology.

Kinase Inhibitors

The (3-fluorophenyl)methanesulfonyl group can be found in potent and selective kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

One notable example is the role of this compound in the synthesis of inhibitors targeting the RAS/RAF/MEK/ERK signaling cascade.[4] This pathway is frequently activated by oncogenic mutations in cancers. By incorporating the (3-fluorophenyl)methanesulfonyl moiety, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.

DOT Script for RAS/RAF/MEK/ERK Signaling Pathway

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Caption: Inhibition of the ERK signaling pathway by compounds derived from **(3-fluorophenyl)methanesulfonyl chloride**.

GPCR Modulators

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a central role in a vast array of physiological processes. They are important targets for the development of drugs for various diseases. The (3-fluorophenyl)methanesulfonyl moiety has been incorporated into ligands designed to modulate the activity of GPCRs, although specific examples directly citing the use of **(3-fluorophenyl)methanesulfonyl chloride** are less common in publicly available literature. The physicochemical properties imparted by this group can be advantageous in achieving desired receptor affinity and selectivity.

Conclusion

(3-fluorophenyl)methanesulfonyl chloride is a versatile and valuable reagent for researchers and scientists, particularly those in the field of drug discovery and development. Its ability to readily form sulfonamides and its utility in the synthesis of targeted therapies, such as kinase inhibitors, underscore its importance in modern medicinal chemistry. The information and protocols provided in this guide are intended to facilitate its safe and effective use in the laboratory.

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